![molecular formula C16H12ClF4NO2 B2883441 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1351622-76-8](/img/structure/B2883441.png)
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
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Overview
Description
The compound “2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. One possible method for introducing the trifluoromethyl group could be through the use of trifluoromethylpyridine . The amide bond could potentially be formed through a reaction with an appropriate amine .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and reactivity .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs . This group can significantly affect the pharmacokinetics and pharmacodynamics of a molecule, making it a valuable pharmacophore for drug development. The compound’s structure could be utilized in the design of new drugs with improved efficacy and reduced side effects.
Antiviral Research
Compounds with fluorine-containing functional groups have been shown to exhibit antiviral activities . The presence of both chloro and fluoro substituents in this compound could potentially lead to the development of new antiviral agents, especially in the wake of emerging viral diseases.
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit the reverse transcriptase enzyme.
Result of Action
It has been suggested that the compound may exhibit improved drug potency toward reverse transcriptase enzyme inhibition , which could potentially interfere with the replication of certain viruses.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4NO2/c17-11-2-1-3-12(18)14(11)15(24)22-8-13(23)9-4-6-10(7-5-9)16(19,20)21/h1-7,13,23H,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIJCXHTCZSFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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